molecular formula C21H40O B13905334 (Z)-6-Henicosen-11-one

(Z)-6-Henicosen-11-one

Cat. No.: B13905334
M. Wt: 308.5 g/mol
InChI Key: YLNMHCDVFVPONQ-UHFFFAOYSA-N
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Description

(Z)-6-Henicosen-11-one is an organic compound characterized by its unique structure, which includes a long carbon chain with a double bond and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-Henicosen-11-one typically involves the use of alkenes and ketones as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. Techniques such as distillation and chromatography are employed to purify the compound. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-Henicosen-11-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The double bond in the compound can participate in electrophilic addition reactions, where reagents such as halogens or hydrogen halides add across the double bond.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated alkanes.

Scientific Research Applications

(Z)-6-Henicosen-11-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological signaling and as a pheromone in certain insect species.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of fragrances and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of (Z)-6-Henicosen-11-one involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The double bond and ketone group play crucial roles in its reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-6-Henicosen-11-one: An isomer with a different configuration around the double bond.

    6-Henicosanone: A saturated analog without the double bond.

    11-Henicosen-6-one: An isomer with the ketone group at a different position.

Uniqueness

(Z)-6-Henicosen-11-one is unique due to its specific configuration, which can influence its reactivity and interaction with biological targets. Its distinct structure makes it valuable for studying structure-activity relationships and for developing new synthetic methodologies.

Properties

IUPAC Name

henicos-6-en-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h11,13H,3-10,12,14-20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNMHCDVFVPONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)CCCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866447
Record name Henicos-6-en-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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